4-Aminophenyl beta-D-thiomannopyranoside hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenyl beta-D-thiomannopyranoside hydrochloride typically involves the reaction of 4-aminophenol with beta-D-thiomannopyranoside under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and continuous monitoring to ensure consistent quality and yield. The final product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
4-Aminophenyl beta-D-thiomannopyranoside hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorine are used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-Aminophenyl beta-D-thiomannopyranoside hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies involving enzyme-substrate interactions and protein labeling.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Aminophenyl beta-D-thiomannopyranoside hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Aminophenyl beta-D-glucopyranoside
- 4-Aminophenyl beta-D-galactopyranoside
- 4-Aminophenyl beta-D-xylopyranoside
Uniqueness
4-Aminophenyl beta-D-thiomannopyranoside hydrochloride is unique due to its specific structural features, such as the thiomannopyranoside moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(2S,4S,5S)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S.ClH/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12;/h1-4,8-12,14-17H,5,13H2;1H/t8?,9-,10+,11?,12+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAFWLFFBCRHQI-UPNMXHQKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)S[C@H]2C([C@H]([C@@H](C(O2)CO)O)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675602 |
Source
|
Record name | 4-Aminophenyl 1-thio-beta-D-threo-hexopyranoside--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210049-19-7 |
Source
|
Record name | 4-Aminophenyl 1-thio-beta-D-threo-hexopyranoside--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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